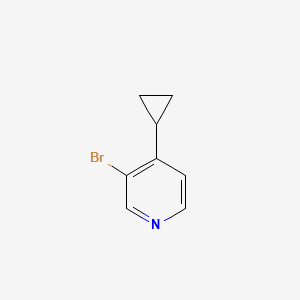

3-Bromo-4-cyclopropylpyridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1357094-98-4 |

|---|---|

Formule moléculaire |

C8H8BrN |

Poids moléculaire |

198.06 g/mol |

Nom IUPAC |

3-bromo-4-cyclopropylpyridine |

InChI |

InChI=1S/C8H8BrN/c9-8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2 |

Clé InChI |

NFGZNLNEMJTRSD-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=C(C=NC=C2)Br |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromo 4 Cyclopropylpyridine

Direct Halogenation Strategies for Pyridine (B92270) C–H Bonds

The direct introduction of a bromine atom onto the pyridine ring, specifically at the C-3 position adjacent to the cyclopropyl (B3062369) group, presents a formidable challenge due to the electronic nature of the pyridine nucleus. Pyridine is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution. However, various strategies have been developed to achieve regioselective halogenation.

Regioselective Electrophilic Bromination Approaches

Electrophilic aromatic bromination is a common method for preparing aryl bromides. echemi.comnih.gov The regioselectivity of this reaction on a substituted pyridine is governed by the electronic and steric effects of the substituent. The cyclopropyl group at the 4-position is considered to be an ortho, para-directing group due to its ability to stabilize the intermediate carbocation through resonance. In the context of the electron-deficient pyridine ring, this directing effect is crucial for achieving substitution at the 3-position.

The direct bromination of 4-cyclopropylpyridine (B1598168), the logical precursor for this approach, would likely require harsh conditions, such as the use of oleum (B3057394) or a strong Lewis acid catalyst in conjunction with a brominating agent like molecular bromine (Br₂) or N-bromosuccinimide (NBS). The reaction would proceed via the formation of a highly reactive electrophilic bromine species that can attack the electron-deficient pyridine ring. The cyclopropyl group would direct the incoming electrophile to the 3- and 5-positions.

| Reagent System | Expected Conditions | Key Considerations |

| Br₂ / Oleum (H₂SO₄/SO₃) | High Temperature | Harsh conditions may lead to side reactions or degradation. |

| NBS / H₂SO₄ | Moderate to High Temperature | Offers a more controlled release of electrophilic bromine. |

| Br₂ / Lewis Acid (e.g., AlCl₃, FeBr₃) | Varies, often requires heating | Catalyst choice is critical to avoid complex formation with the pyridine nitrogen. |

A recent approach to achieving 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This method transforms the electron-deficient pyridine into a more reactive alkene-like system, allowing for mild and highly regioselective halogenation.

Oxidative Bromination Techniques

Oxidative bromination serves as an alternative to traditional electrophilic bromination and often proceeds under milder conditions. This technique generates an electrophilic bromine species in situ from a bromide source (e.g., HBr, NaBr) and an oxidant. This method can be advantageous as it avoids the use of highly corrosive and hazardous molecular bromine.

Potential oxidative bromination systems for the synthesis of 3-Bromo-4-cyclopropylpyridine could involve:

H₂O₂/HBr: A green and efficient system where hydrogen peroxide acts as the oxidant.

Oxone®/NaBr: Oxone® (potassium peroxymonosulfate) is a versatile oxidant for this transformation.

Electrochemical Oxidation: Anodic oxidation of bromide ions can generate the electrophilic brominating agent in a controlled manner.

The success of these methods would depend on the ability to achieve the desired regioselectivity at the 3-position of the 4-cyclopropylpyridine substrate.

Late-Stage Bromination of Precursor Pyridine Systems

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into complex molecules at a late step in the synthesis. unimi.itnih.gov This approach can be applied to the synthesis of this compound by brominating a precursor that already contains the 4-cyclopropylpyridine core embedded within a larger molecular scaffold.

The choice of brominating agent and conditions for LSF is critical to ensure chemoselectivity, avoiding reactions with other functional groups present in the molecule. Mild brominating agents such as N-bromosuccinimide (NBS) are often employed. The regioselectivity would still be governed by the electronic properties of the 4-cyclopropylpyridine moiety.

Functional Group Interconversion Routes to this compound

An alternative to direct C-H bromination is the conversion of a pre-existing functional group at the 3-position of the 4-cyclopropylpyridine ring into a bromine atom.

Halogen Exchange Reactions

Halogen exchange, such as the Finkelstein reaction, is a viable method for synthesizing bromoalkanes and, in some cases, bromoarenes. manac-inc.co.jp This approach would involve the synthesis of a 3-halo-4-cyclopropylpyridine, where the halogen is other than bromine (e.g., iodine or chlorine), followed by a substitution reaction with a bromide salt.

For instance, 3-iodo-4-cyclopropylpyridine could be treated with a bromide source like cuprous bromide (CuBr) or an excess of a bromide salt in the presence of a suitable catalyst. The driving force for this reaction is often the relative bond strengths and lattice energies of the resulting metal halides.

| Starting Material | Reagent | Potential Conditions |

| 3-Iodo-4-cyclopropylpyridine | CuBr | High temperature, polar aprotic solvent |

| 3-Chloro-4-cyclopropylpyridine | NaBr / Phase-transfer catalyst | High temperature, depends on substrate reactivity |

Diazotization-Bromination of Amino-Substituted Pyridines

The Sandmeyer reaction and related diazotization-bromination procedures are classic and reliable methods for introducing a bromine atom onto an aromatic ring via an amino precursor. This is arguably the most established route for the synthesis of 3-bromo-4-substituted pyridines. The synthesis would commence with the preparation of 3-amino-4-cyclopropylpyridine. This precursor can be obtained through the nitration of 4-cyclopropylpyridine to yield 4-cyclopropyl-3-nitropyridine, followed by reduction of the nitro group.

The subsequent diazotization-bromination of 3-amino-4-cyclopropylpyridine would involve two key steps:

Diazotization: The primary amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid, typically hydrobromic acid (HBr), at low temperatures (0-5 °C).

Bromination: The diazonium salt is then decomposed in the presence of a bromide source, often cuprous bromide (CuBr) or by using an excess of HBr, to yield the desired this compound.

A well-documented analogous procedure is the synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine. echemi.com

| Step | Reagents | Temperature | Molar Yield of Analogue |

| Reduction of 4-methyl-3-nitropyridine | 10% Pd/C, H₂ | 30 °C | 97% |

| Diazotization-Bromination of 4-methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | -5 °C to 0 °C | 95% |

This two-step sequence from the amino-substituted precursor is often high-yielding and provides excellent regiochemical control.

Introduction of the Cyclopropyl Group onto Pyridine Scaffolds

The incorporation of a cyclopropyl moiety onto a pyridine ring is a critical step in the synthesis of this compound. This can be achieved through several effective methods, with transition metal-catalyzed cross-coupling reactions being a prominent approach.

Transition Metal-Catalyzed Cyclopropylation Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds, and they are well-suited for the introduction of a cyclopropyl group onto a pyridine ring. The most common methods employed are the Suzuki-Miyaura and Negishi cross-coupling reactions.

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a dihalopyridine, such as 3-bromo-4-chloropyridine (B1270894) or 3,4-dibromopyridine, with cyclopropylboronic acid or its derivatives. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. researchgate.netrsc.orgaudreyli.com

Similarly, the Negishi cross-coupling offers a viable route, utilizing an organozinc reagent. researchgate.netorgsyn.orgorganic-chemistry.org In this case, cyclopropylzinc bromide would be coupled with a 3-bromo-4-halopyridine in the presence of a palladium or nickel catalyst. The Negishi reaction is often noted for its high functional group tolerance and can be particularly effective for heteroaromatic systems. orgsyn.orgnih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for analogous compounds.

| Reaction Type | Starting Material (Pyridine) | Cyclopropyl Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Bromo-4-chloropyridine | Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Not reported | rsc.org |

| Suzuki-Miyaura | Aryl Bromide | Cyclopropylboronic acid | Pd(OAc)₂ | Tricyclohexylphosphine | K₃PO₄ | Toluene/H₂O | 91 | audreyli.com |

| Negishi | 3-Bromopyridine (B30812) | Cyclopropylzinc bromide | Pd₂(dba)₃ | PCyp₃ | - | THF/NMP | Not reported | organic-chemistry.org |

| Negishi | Aryl Halide | Cyclopropylzinc bromide | Pd(OAc)₂ | S-Phos | - | THF | 70-98 | researchgate.net |

Cyclization Reactions for Pyrido-Fused Cyclopropanes

While less common for the direct synthesis of 4-cyclopropylpyridines, cyclization reactions can be employed to construct the pyridine ring with a pre-existing cyclopropyl moiety or to form a cyclopropane (B1198618) ring fused to a pyridine derivative. For instance, intramolecular nucleophilic displacement reactions can lead to the formation of cyclopropane rings. nih.gov A strategy could involve a pyridine derivative bearing a suitable leaving group and a nucleophilic carbon, positioned to facilitate a 3-membered ring closure. However, the direct application of this method to form a 4-cyclopropyl substituent on a pre-formed 3-bromopyridine ring is not a commonly reported pathway.

Another approach could involve the cycloaddition of cyclopropane derivatives with conjugated systems to form more complex structures which could then be transformed into the desired pyridine. researchgate.netcolab.ws For example, a [4+2] cycloaddition could potentially be employed to construct the pyridine ring. rsc.org

Multi-component Reactions Incorporating Cyclopropyl Moieties

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov For the synthesis of this compound, a hypothetical MCR could involve a cyclopropyl-containing building block, a source of the pyridine nitrogen (such as ammonia (B1221849) or an ammonium (B1175870) salt), and other components that would assemble to form the substituted pyridine ring. While specific MCRs for this exact molecule are not widely reported, the general principles of pyridine synthesis via MCRs, such as the Hantzsch or Guareschi-Thorpe reactions, could be adapted. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of a 4-cyclopropylpyridine fragment and a brominating agent, which are then combined in a final step. For example, 4-cyclopropylpyridine could be synthesized and then subjected to bromination. However, controlling the regioselectivity of bromination to favor the 3-position could be challenging.

A divergent synthesis , on the other hand, would start from a common intermediate that can be modified to introduce the bromo and cyclopropyl groups. wikipedia.org A more practical divergent approach would likely start with a di-substituted pyridine. For instance, starting from 3-bromo-4-chloropyridine, the cyclopropyl group can be selectively introduced at the 4-position via a transition metal-catalyzed cross-coupling reaction. This is often more efficient as the differential reactivity of the halogen atoms can be exploited for selective functionalization.

A plausible synthetic route, analogous to the synthesis of 3-bromo-4-methylpyridine, could involve the following steps google.com:

Nitration of 4-cyclopropylpyridine to yield 4-cyclopropyl-3-nitropyridine.

Reduction of the nitro group to an amino group, forming 4-cyclopropyl-3-aminopyridine.

A Sandmeyer-type reaction to replace the amino group with a bromine atom, yielding the final product, this compound.

Considerations for Scalable and Sustainable Synthesis

For the industrial production of this compound, scalability and sustainability are crucial factors. Green chemistry principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

In the context of the synthetic routes discussed, several considerations can be made:

Catalyst Selection: Utilizing highly efficient and recyclable catalysts for the cross-coupling reactions can reduce waste and cost. nih.gov

Solvent Choice: Preferring greener solvents, such as water or bio-derived solvents, over hazardous organic solvents is a key aspect of sustainable synthesis.

Atom Economy: Multi-component reactions are inherently more atom-economical as they combine multiple reactants in a single step, reducing the number of synthetic steps and the amount of waste generated. nih.gov

Process Optimization: Developing continuous flow processes can offer better control over reaction parameters, improve safety, and potentially increase yields and purity, contributing to a more sustainable manufacturing process.

The development of scalable and sustainable synthetic methods for pyridine derivatives is an active area of research, with a focus on minimizing environmental impact while maximizing efficiency. nih.gov

Reactivity and Transformation Pathways of 3 Bromo 4 Cyclopropylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-3 Bromine Atom

The electron-deficient nature of the pyridine (B92270) ring facilitates the oxidative addition of palladium(0) catalysts to the C-Br bond, which is the initial step in many cross-coupling catalytic cycles. The cyclopropyl (B3062369) group at the C-4 position is generally stable under these reaction conditions and can influence the electronic properties of the pyridine ring.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.org For 3-Bromo-4-cyclopropylpyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-3 position. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org While specific examples for this compound are not prevalent in dedicated studies, the reactivity is well-represented by the coupling of 3-bromopyridine (B30812) with various boronic acids. researchgate.net The choice of catalyst, ligand, and base is critical to achieve high yields and suppress side reactions like debromination. researchgate.netrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyridine Scaffolds

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 100 | 92 | researchgate.net |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. It is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgmdpi.com The reaction proceeds under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orglibretexts.org For this compound, this would involve coupling with a terminal alkyne to introduce an alkynyl group at the C-3 position. Copper-free variants of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgorganic-chemistry.org

Table 2: Representative Sonogashira Coupling Reactions on Bromo-Aromatic Scaffolds

| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.01 mol%) | CuI | Et₃N | Toluene | 100 | 95 | mdpi.com |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | n-Butylamine | THF | 65 | >95 | wikipedia.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and broad substrate scope, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org The use of organozinc reagents, which can be prepared from a variety of precursors, adds to the versatility of this method. nih.gov For this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups at the C-3 position with high efficiency. nih.govtaylorandfrancis.com

Table 3: Representative Negishi Coupling Reactions

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 94 | nih.gov |

| 2-Bromo-1,3-dimethylbenzene | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ (1) | None | THF | RT | 97 | organic-chemistry.org |

The Stille reaction creates a carbon-carbon bond by coupling an organic halide with an organostannane reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org The reaction tolerates a broad range of functional groups. A key drawback, however, is the toxicity of the tin reagents and byproducts. organic-chemistry.org In the context of this compound, Stille coupling would allow for the introduction of diverse R groups (alkenyl, aryl, etc.) at the C-3 position. wikipedia.orglibretexts.org

Table 4: Representative Stille Coupling Reactions

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Bromobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | - | THF | 50 | 99 | researchgate.net |

| 4-Iodoanisole | (E)-Tributyl(2-phenylethenyl)stannane | Pd(OAc)₂ (5) | PPh₃ (10) | CuI | DMF | 80 | 89 | scribd.com |

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgnih.gov This palladium-catalyzed reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its milder conditions and broader substrate scope. wikipedia.org For this compound, this transformation is key for installing amine functionalities, which are prevalent in pharmacologically active compounds. The reaction's success hinges on the selection of an appropriate palladium precatalyst, phosphine (B1218219) ligand, and base. rsc.org

Table 5: Representative Buchwald-Hartwig Amination Reactions

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOBut | Toluene | 80 | 60 | chemspider.com |

| 4-Bromotoluene | Morpholine | Pd(I) Dimer (1) | DavePhos (L2) (0.5) | NaOBut | 1,4-Dioxane | 100 | >99 | rsc.org |

Beyond the canonical cross-coupling reactions, the C-3 bromine of this compound is amenable to other important transformations.

C(sp²)-C(sp³) Coupling: While Negishi and Suzuki reactions can form these bonds, dedicated methods are continuously being developed. tcichemicals.comresearchgate.net These reactions connect the pyridine ring to an alkyl group, a crucial step for increasing the three-dimensional character of molecules in drug discovery. tcichemicals.com Both nickel and cobalt-catalyzed systems have shown promise in coupling aryl halides with alkyl partners. nih.govchemrxiv.org

C(sp²)-O and C(sp²)-S Coupling: The formation of aryl ether and thioether linkages can be achieved through Ullmann-type couplings, which traditionally use copper catalysts at high temperatures, or through palladium-catalyzed Buchwald-Hartwig-type O- and S-arylations. nsf.govresearchgate.net These reactions allow for the introduction of phenoxy or thiophenyl groups at the C-3 position.

C(sp²)-P Coupling (Hirao Coupling): The formation of a carbon-phosphorus bond can be accomplished via the Hirao coupling, which typically involves the palladium-catalyzed reaction of an aryl halide with a P(III) species like a dialkyl phosphite (B83602) or a secondary phosphine oxide. This provides access to arylphosphonates and related compounds, which have applications as ligands, flame retardants, and biologically active molecules.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine |

| Phenylboronic acid |

| Potassium Phenyltrifluoroborate |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |

| 4-Methoxyphenylboronic acid |

| 4-Bromoacetophenone |

| Phenylacetylene |

| Iodobenzene |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole |

| 4-Bromobenzonitrile |

| Isopropylzinc bromide |

| 2-Bromo-1,3-dimethylbenzene |

| Phenylzinc chloride |

| 4-Bromoanisole |

| Bromobenzene |

| Tributyl(vinyl)stannane |

| 4-Iodoanisole |

| (E)-Tributyl(2-phenylethenyl)stannane |

| Ethyl 4-iodobenzoate |

| Tributyl(furan-2-yl)stannane |

| 2-Bromo-6-methylpyridine |

| (+/-)-trans-1,2-Diaminocyclohexane |

| 4-Bromotoluene |

| Morpholine |

| Cyclohexylamine |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) |

| SPhos |

| XPhos |

| DavePhos |

| BINAP |

| Potassium phosphate (B84403) (K₃PO₄) |

| Potassium carbonate (K₂CO₃) |

| Sodium tert-butoxide (NaOBut) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et₃N) |

| Nickel(II) chloride (NiCl₂) |

| 1,10-Phenanthroline |

| Potassium fluoride (B91410) (KF) |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| N,N-Dimethylformamide (DMF) |

| N,N-Dimethylacetamide (DMA) |

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. This process involves the replacement of a substituent on an aromatic ring by a nucleophile. libretexts.org

The direct displacement of the bromine atom in this compound by a nucleophile is a potential transformation. In general, SNAr reactions on pyridine rings are feasible, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com For instance, 2- and 4-halopyridines are known to undergo nucleophilic substitution. bhu.ac.inambeed.com The reactivity of 3-halopyridines in SNAr reactions can be lower compared to their 2- and 4-substituted counterparts. The C3-position of pyridine is considered nucleophilic, making it less favorable for attack by nucleophilic reagents. acs.org However, the presence of the bromine atom at the 3-position and the cyclopropyl group at the 4-position can modulate the electronic properties of the pyridine ring, potentially influencing its susceptibility to nucleophilic attack.

For a successful SNAr reaction, the aromatic ring must be electron-poor. The presence of strongly electron-attracting groups can dramatically increase the reactivity of aryl halides towards nucleophiles. libretexts.org While the cyclopropyl group is generally considered to be electron-donating, its precise electronic influence in this specific arrangement requires detailed experimental and computational analysis.

The mechanism of many SNAr reactions proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpearson.com This complex is formed by the attack of a nucleophile on the aromatic ring, leading to a temporary loss of aromaticity. pearson.com The stability of the Meisenheimer complex is a crucial factor in determining the feasibility and rate of the SNAr reaction.

Meisenheimer complexes are typically stabilized by the presence of strong electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge. mdpi.comnih.gov In the case of this compound, the ability of the pyridine nitrogen and potentially the cyclopropyl group to stabilize the negative charge in the Meisenheimer intermediate would be critical. The formation of a Meisenheimer complex can be followed by the expulsion of the leaving group (in this case, the bromide ion) to restore the aromaticity of the ring and yield the substitution product. pearson.com

It is important to note that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a distinct Meisenheimer intermediate. acs.org

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is commonly employed to generate organolithium or Grignard reagents, which are powerful nucleophiles and bases in organic synthesis. ambeed.comwikipedia.org

The reaction of this compound with an organolithium reagent, such as n-butyllithium, would be expected to undergo lithium-halogen exchange to form 4-cyclopropyl-3-lithiopyridine. wikipedia.orgresearchgate.net This lithiated intermediate can then be trapped by a variety of electrophiles to introduce new functional groups at the 3-position of the pyridine ring. The rate of lithium-halogen exchange typically follows the trend I > Br > Cl. wikipedia.org

The regioselectivity of such reactions on substituted pyridines can be influenced by the presence of directing groups. rsc.orgarkat-usa.org For example, the lithiation of halopyridines can be directed to the ortho position by using lithium diisopropylamide (LDA). researchgate.net In the case of this compound, the cyclopropyl group at the 4-position could potentially influence the regioselectivity of metalation reactions.

The resulting organometallic species from the metal-halogen exchange can be quenched with various electrophiles, leading to a diverse range of substituted pyridines. nih.gov This two-step sequence provides a versatile method for the functionalization of the pyridine ring.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can also participate in radical reactions. These reactions are typically initiated by the generation of a radical species, which can then react with the C-Br bond.

One common method for initiating radical reactions is the use of radical initiators, such as organic peroxides, which can generate bromine radicals from hydrogen bromide. lumenlearning.com Another widely used reagent for allylic and benzylic bromination is N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals. lumenlearning.comlibretexts.org

In the context of this compound, a radical reaction could potentially lead to the cleavage of the C-Br bond, forming a pyridyl radical. This radical could then participate in subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The specific conditions of the radical reaction would determine the ultimate products. For instance, radical reactions can be influenced by factors such as the solvent and the presence of radical traps. researchgate.net

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This inherent reactivity allows for transformations directly at the nitrogen atom.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. bhu.ac.in This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.ingoogle.com The oxidation of pyridines to their N-oxides significantly alters the electronic properties and reactivity of the pyridine ring. scripps.eduresearchgate.net

The formation of the N-oxide in this compound would introduce a positive charge on the nitrogen atom and a negative charge on the oxygen atom. This change has several important consequences for the reactivity of the ring:

Enhanced Reactivity towards Electrophiles and Nucleophiles: Pyridine N-oxides are generally more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. bhu.ac.inscripps.edu The N-oxide group can donate electron density to the ring through resonance, activating the 2- and 4-positions towards electrophilic attack. bhu.ac.in Conversely, the positive charge on the nitrogen deactivates the ring towards electrophiles but activates it towards nucleophiles, particularly at the 2- and 4-positions. scripps.edu

Altered Regioselectivity: The N-oxide group directs incoming electrophiles primarily to the 4-position. bhu.ac.in This provides a synthetic strategy to introduce substituents at positions that are not easily accessible in the parent pyridine.

Facilitation of Subsequent Reactions: The N-oxide can be readily removed (deoxygenated) using reagents like phosphorus trichloride (B1173362) (PCl₃) to regenerate the pyridine ring after the desired functionalization has been achieved. vu.lt This makes N-oxidation a powerful tool for the strategic modification of pyridine derivatives.

The presence of the bromine and cyclopropyl substituents on the pyridine N-oxide ring would further modulate its reactivity in subsequent transformations.

Quaternization and Complexation with Metal Centers

The nitrogen atom of the pyridine ring in this compound retains its characteristic nucleophilicity, allowing it to participate in quaternization and metal coordination reactions. researchgate.net These reactions are fundamental to modifying the electronic properties and extending the synthetic utility of the molecule.

Quaternization: The pyridine nitrogen can readily react with alkylating agents to form quaternary pyridinium (B92312) salts. This transformation converts the neutral molecule into a positively charged species, significantly altering its solubility and electronic characteristics. The reaction proceeds via an SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of an alkyl halide. The presence of the electron-withdrawing bromine atom at the 3-position is expected to slightly decrease the nucleophilicity of the nitrogen compared to unsubstituted pyridine, potentially requiring more forcing conditions for quaternization. Conversely, the cyclopropyl group at the 4-position, known for its ability to donate electron density to adjacent sp² centers, may partially counteract this effect.

Complexation with Metal Centers: The nitrogen lone pair also enables this compound to act as a ligand, forming coordination complexes with various transition metals. Pyridine derivatives are widely used as ligands in catalysis and materials science. researchgate.net The molecule can coordinate to metal centers such as palladium, copper, zinc, and rhodium. The formation of these complexes is crucial for mediating catalytic reactions, such as cross-coupling or C-H activation, where the pyridine ring can act as a directing group. nih.gov

Table 1: Representative Quaternization and Complexation Reactions

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Quaternization | Methyl Iodide (CH₃I) | 3-Bromo-4-cyclopropyl-1-methylpyridinium iodide | Ionic liquids, phase-transfer catalysts |

| Quaternization | Benzyl Bromide (BnBr) | 1-Benzyl-3-bromo-4-cyclopropylpyridinium bromide | Organic synthesis intermediates |

| Complexation | Palladium(II) Chloride (PdCl₂) | Dichloro-bis(this compound)palladium(II) | Pre-catalyst for cross-coupling reactions |

Transformations Involving the 4-Cyclopropyl Group

The cyclopropyl group at the 4-position is not merely a sterically bulky substituent; its inherent ring strain and unique electronic properties make it an active participant in various chemical transformations. nih.gov

The three-membered ring of the cyclopropyl group is susceptible to cleavage under certain conditions, a consequence of its significant ring strain (approximately 27 kcal/mol).

Acid-Catalyzed Ring-Opening: Under acidic conditions, protonation of the pyridine nitrogen can occur. While this generally makes the adjacent cyclopropane (B1198618) ring more resistant to cleavage due to electronic interactions, strong acidic conditions can promote ring-opening. dss.go.th This process typically involves the protonation of the cyclopropane ring to form a carbocationic intermediate, which is then trapped by a nucleophile, leading to a propyl-substituted pyridine derivative.

Transition-Metal-Catalyzed Ring-Opening: Palladium-catalyzed reactions, in particular, have been shown to induce C-C bond activation and subsequent ring-opening of cyclopropylpyridines. nih.gov This pathway often competes with C-H functionalization of the cyclopropane ring. For instance, in the presence of oxidants like PhI(OAc)₂, palladium catalysts can mediate the cleavage of a C-C bond within the cyclopropane ring to form diacetoxylated linear or branched alkylpyridine products. nih.gov The reaction outcome is highly sensitive to the oxidant, ligands, and temperature, allowing for selective access to either ring-opened or C-H functionalized products. nih.gov

Table 2: Pathways for Cyclopropyl Ring-Opening

| Pathway | Conditions | Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cleavage | Strong acid (e.g., HBr, HI) | Carbocation | 3-Bromo-4-(3-halopropyl)pyridine | dss.go.th |

Beyond ring-opening, the C-H bonds of the cyclopropyl group can be directly functionalized, providing a powerful method for elaborating the molecular structure without destroying the three-membered ring. Transition metal-catalyzed, directing-group-assisted C-H activation is a key strategy for this purpose.

In the context of this compound, the pyridine nitrogen can serve as an effective directing group to guide a palladium catalyst to the C-H bonds of the cyclopropyl ring. nih.gov This allows for the selective introduction of various functional groups. Studies on related 2-cyclopropylpyridine (B3349194) systems have shown that using oxidants such as Iodosyl acetate (IOAc) can lead to the formation of iodinated cyclopropyl products in modest yields. nih.gov This reaction proceeds through a palladacycle intermediate, where the catalyst selectively cleaves a C-H bond and, upon oxidative addition and reductive elimination, installs a new functional group. The regioselectivity and efficiency of these reactions are highly dependent on the substitution pattern of the pyridine ring and the specific reaction conditions employed. nih.gov

The rigid, well-defined three-dimensional structure of the cyclopropyl group allows it to serve as a powerful stereochemical control element in chemical reactions.

The cyclopropane ring can be considered a "donor-acceptor" cyclopropane. liverpool.ac.uk The ring itself can act as an electron-donating group, while the attached bromo-pyridine moiety is electron-accepting. This electronic bias can influence the stereochemical course of cycloaddition reactions or rearrangements. liverpool.ac.ukresearchgate.net

Furthermore, if substituents were introduced onto the cyclopropane ring, the resulting stereocenters would create a chiral environment. The facial selectivity of reactions on the pyridine ring or at the nitrogen atom could be influenced by the steric hindrance imposed by these substituents. In asymmetric catalysis, a chiral ligand incorporating the this compound scaffold could utilize the fixed orientation of the cyclopropyl group to create a well-defined chiral pocket around a metal center, thereby inducing enantioselectivity in a catalyzed transformation. The rigidity of the cyclopropyl group, compared to a more flexible alkyl chain, is advantageous for creating a predictable and effective stereochemical environment.

Computational and Theoretical Investigations of 3 Bromo 4 Cyclopropylpyridine

Electronic Structure and Aromaticity Analysis of the Pyridine (B92270) Ring

The electronic character of 3-Bromo-4-cyclopropylpyridine is defined by the interplay of its constituent parts: the aromatic pyridine core, the electron-withdrawing bromine substituent, and the sterically and electronically unique cyclopropyl (B3062369) group. The pyridine ring is inherently aromatic, satisfying Hückel's rule by being cyclic, planar, fully conjugated, and possessing 6 π-electrons. masterorganicchemistry.comunits.it

Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can visualize the electron distribution. mdpi.commdpi.com For this compound, these maps would likely show a region of high electron density (negative potential) around the nitrogen atom, making it a site for protonation or coordination to Lewis acids. Regions of lower electron density (positive potential) would be expected near the hydrogen atoms and influenced by the bromine substituent.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Feature | Implication |

|---|---|---|

| Aromaticity | Pyridine ring is aromatic (6 π-electrons) | High thermodynamic stability |

| Nitrogen Atom | High electron density; nucleophilic center | Site for protonation and metal coordination |

| Bromine Substituent | Electron-withdrawing (inductive effect) | Deactivates ring to electrophilic attack; activates C3 for nucleophilic substitution |

| Cyclopropyl Substituent | Electron-donating (conjugative effect) | Modulates ring reactivity and provides steric bulk |

| Dipole Moment | Non-zero, significant magnitude | Influences solubility and intermolecular interactions |

Conformational Analysis of the Cyclopropyl Moiety and its Interaction with the Pyridine Core

For this compound, a similar conformational landscape is expected. The rotation of the cyclopropyl group around the C4-C(cyclopropyl) bond would be subject to a rotational energy barrier. This barrier arises from the changing overlap between the cyclopropyl Walsh orbitals and the pyridine π-system, as well as steric interactions with the adjacent bromine atom at the 3-position. Computational methods can model this rotational profile to determine the relative energies of the stable conformers and the transition states separating them. mdpi.com The interaction between the strained three-membered ring and the pyridine core can influence reactivity and solubility.

Table 2: Likely Conformations of this compound

| Conformer | Description | Predicted Relative Stability |

|---|---|---|

| Bisected | The plane of the cyclopropyl ring is perpendicular to the pyridine ring. | Most stable due to optimal orbital overlap. |

| Perpendicular | The plane of the cyclopropyl ring is coplanar with the pyridine ring. | Less stable due to steric hindrance and less favorable orbital overlap. |

Quantum Chemical Studies (DFT, Ab Initio) on Reactivity and Selectivity

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are essential for predicting the reactivity and selectivity of this compound. mdpi.comrsc.org These computational tools allow for the detailed exploration of reaction pathways and the factors that control them.

A key application of computational chemistry is the elucidation of reaction mechanisms. sioc-journal.cn For this compound, a common and synthetically important reaction is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) at the C-Br bond. DFT calculations can model the entire catalytic cycle, including the oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the final product.

These calculations provide the geometries and energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. numberanalytics.com By identifying the transition state with the highest energy, the rate-determining step of the reaction can be determined. This knowledge is invaluable for optimizing reaction conditions (e.g., choice of catalyst, ligand, and solvent) to improve yield and selectivity. vu.lt Computational modeling can also predict regioselectivity in syntheses.

The stability of a molecule and the reactivity of its bonds can be quantified by Bond Dissociation Energies (BDEs). libretexts.org BDE is the enthalpy change associated with the homolytic cleavage of a bond. libretexts.org These values can be accurately calculated using high-level quantum chemical methods.

For this compound, the most relevant BDEs are for the C3-Br bond and the bonds within the cyclopropyl ring. The C-Br bond BDE provides insight into its susceptibility to cleavage in radical reactions or oxidative addition to a metal center. researchgate.net The value would be comparable to that of other brominated pyridines but modulated by the electronic influence of the adjacent cyclopropyl group. The inherent strain energy of the cyclopropyl ring makes its C-C bonds weaker than those in an acyclic alkane, which can sometimes lead to unique reaction pathways involving ring-opening.

Table 3: Estimated Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) | Significance for Reactivity |

|---|---|---|

| Pyridine C-Br | ~70-80 | Relatively weak bond, facilitates cleavage in cross-coupling reactions. researchgate.net |

| Pyridine C-H | ~110 | Strong bond, generally unreactive under typical conditions. |

| Cyclopropyl C-C | ~65 | Strain contributes to a lower BDE compared to propane (B168953) (~85 kcal/mol). |

| Pyridine-Cyclopropyl C-C | ~95-105 | Strong bond, but its electronic character influences ring reactivity. |

Note: Values are approximate and can vary based on the specific computational method and the molecule's environment. ucsb.edu

Reactions are rarely performed in the gas phase; therefore, accounting for the influence of the solvent is critical for accurate predictions. upertis.ac.id Computational models like the Polarizable Continuum Model (PCM) or other implicit and explicit solvation methods can be used to simulate how a solvent affects reaction pathways. researchgate.netnumberanalytics.com Solvents can stabilize charged intermediates or transition states, potentially altering the energy landscape and even changing the mechanism or selectivity of a reaction. numberanalytics.com

Similarly, the role of a catalyst can be modeled in detail. rsc.org For transition-metal-catalyzed reactions, quantum chemical studies can investigate the geometry of the catalyst-substrate complex, the electronic interactions between the metal, its ligands, and the this compound substrate, and how these factors contribute to lowering the activation energy of the reaction. sioc-journal.cnresearchgate.net This can guide the rational design of more efficient catalysts. rsc.org

Prediction and Interpretation of Advanced Spectroscopic Signatures for Mechanistic Insight

Computational methods are highly effective at predicting spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. By calculating spectroscopic data for proposed structures, intermediates, or transition states, chemists can interpret experimental spectra to gain mechanistic insight. researchgate.netuni.lu

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net Comparing these predicted shifts with experimental data helps to confirm the structure and assign peaks. Discrepancies between calculated and observed spectra can reveal subtle electronic or conformational effects.

Vibrational frequencies from IR and Raman spectroscopy can also be computed. mdpi.comnumberanalytics.com This is useful for identifying characteristic functional group vibrations and can be extended to study reaction mechanisms. For example, monitoring the change in a specific vibrational mode along a calculated reaction coordinate can provide evidence for the formation or breaking of bonds in a transition state. numberanalytics.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 | 8.5 - 8.7 | s | Deshielded by adjacent nitrogen. |

| H5 | 8.4 - 8.6 | d | Deshielded by adjacent nitrogen. |

| H6 | 7.2 - 7.4 | d | Standard aromatic region. |

| Cyclopropyl-CH | 2.0 - 2.3 | m | Tertiary proton, shifted downfield by pyridine ring. |

| Cyclopropyl-CH₂ | 1.0 - 1.3 | m | Methylene (B1212753) protons. |

| Cyclopropyl-CH₂' | 0.7 - 0.9 | m | Other methylene protons, diastereotopic. |

Note: Predicted values are estimates based on related structures and general principles; actual values depend on solvent and experimental conditions.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Cyclopropylpyridine Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation of Reaction Productsrsc.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 3-Bromo-4-cyclopropylpyridine. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For the parent compound, this compound, specific proton signals have been identified.

In a known synthesis, the 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3) shows distinct peaks: a singlet at 8.62 ppm (H-2), a doublet at 8.33 ppm (H-6), and a doublet at 6.71 ppm (H-5). The cyclopropyl (B3062369) group protons appear as multiplets, with the methine proton (CH) observed between 2.25-2.18 ppm and the methylene (B1212753) protons (CH2) resonating at 1.17-1.12 ppm and 0.80-0.76 ppm. When derivatives are formed, shifts in these proton signals, as well as the appearance of new signals, allow for the precise determination of the substitution pattern and its effect on the electronic structure of the molecule.

Table 1: 1H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 8.62 | s | - |

| H-6 | 8.33 | d | 5.2 |

| H-5 | 6.71 | d | 4.8 |

| Cyclopropyl-CH | 2.18-2.25 | m | - |

| Cyclopropyl-CH2 | 1.12-1.17 | m | - |

| Cyclopropyl-CH2 | 0.76-0.80 | m | - |

Source: US09073929B2

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. rsc.org Multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule. slideshare.netnumberanalytics.com

COSY (Correlation Spectroscopy) : This 2D NMR experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For a derivative, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring and within substituent groups, helping to piece together the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J C-H coupling). sdsu.eduipb.pt This is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J C-H and ³J C-H). sdsu.eduipb.pt It is particularly powerful for connecting different fragments of a molecule. For instance, in a derivative of this compound, HMBC could show a correlation from the cyclopropyl protons to the C-3 and C-4 carbons of the pyridine ring, confirming the point of attachment.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is used to study molecules that are undergoing conformational changes at a rate that influences the NMR timescale. numberanalytics.com For certain derivatives of this compound, particularly those with bulky substituents, rotation around single bonds (e.g., the bond between the cyclopropyl group and the pyridine ring, or bonds within a large substituent) may be hindered.

This restricted rotation can lead to the observation of distinct sets of signals for atoms that would be chemically equivalent in a rapidly rotating conformation. nih.govunibas.it By recording NMR spectra at different temperatures, researchers can study these dynamic processes. unibas.it Line shape analysis of the temperature-dependent spectra allows for the determination of the energy barriers (activation energies) for conformational interchange, providing insight into the molecule's flexibility and the steric interactions at play. unibas.itfrontiersin.org

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identificationgrafiati.comumu.seacs.org

Mass spectrometry is a critical analytical tool for determining the molecular weight of the parent compound, its derivatives, and any reaction intermediates. For this compound, the mass spectrum shows a molecular ion peak (M+) and a peak at M+2 that are nearly equal in intensity. This is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio).

During the synthesis of derivatives, MS can be used for real-time reaction monitoring. conicet.gov.ar By analyzing small aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of intermediates and the final product can be tracked. conicet.gov.ar This helps in optimizing reaction conditions such as temperature, pressure, and reaction time. Electrospray ionization (ESI) is a common technique used for this purpose, as it can directly analyze the components of a solution. conicet.gov.argoogleapis.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative abundance) | Description |

|---|---|---|

| [M]+ | 197 (100%) | Molecular ion with ⁷⁹Br |

| [M+2]+ | 199 (97.3%) | Molecular ion with ⁸¹Br |

| [M-HBr]+ | 116 | Loss of hydrogen bromide |

| [C₅H₄N]+ | 78 | Pyridyl fragment |

Note: Fragmentation patterns are predictive and depend on the ionization method.

X-Ray Crystallography for Solid-State Structural Determination of Complex Derivativessdsu.eduspectroscopyonline.comstellarnet.usresearchgate.net

While NMR and MS provide information about connectivity and formula, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com For complex derivatives of this compound that can be grown into suitable single crystals, this technique can precisely measure bond lengths, bond angles, and torsion angles. nih.gov

This method is definitive in establishing the absolute stereochemistry of chiral centers and the conformation adopted by the molecule in the crystal lattice. mdpi.com The resulting structural data, such as the orientation of the cyclopropyl group relative to the pyridine ring and the spatial arrangement of other substituents, is crucial for understanding structure-activity relationships and for computational modeling studies. acs.orgresearchgate.net

Table 3: Typical Data Obtained from X-Ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The crystal's symmetry class (e.g., monoclinic, triclinic). mdpi.com |

| Space Group | The specific symmetry group of the crystal. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths (Å) | The precise distance between bonded atoms. |

| Bond Angles (°) | The angle formed by three connected atoms. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoringgrafiati.comspectroscopyonline.commdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sapub.orgmdpi.com These two techniques are often complementary; FT-IR is sensitive to polar functional groups, while Raman is excellent for non-polar and symmetric bonds. stellarnet.usthermofisher.cn

For this compound and its derivatives, FT-IR and Raman spectra would display characteristic bands for:

Pyridine ring stretches (C=C, C=N): Typically found in the 1600-1400 cm⁻¹ region.

Cyclopropyl C-H stretches: Occurring above 3000 cm⁻¹.

C-Br stretch: A strong absorption in the far-infrared region, usually below 600 cm⁻¹.

Substituent functional groups: Any new functional groups introduced during derivatization (e.g., C=O, O-H, N-H, C≡N) will have well-known, characteristic absorption frequencies. ieeesem.comupi.edu

These techniques can also monitor the progress of a reaction by tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks. researchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Cyclopropyl C-H Stretch | 3080-2990 | FT-IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1610-1430 | FT-IR, Raman |

| C-H Bend | 1475-1300 | FT-IR |

| C-Br Stretch | 600-500 | FT-IR, Raman |

Note: These are general ranges and specific values can vary based on the molecular environment. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination (if chiral derivatives are formed)

When a synthetic route leads to a chiral derivative of this compound, it is often necessary to determine the enantiomeric purity or excess (e.e.) of the product. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for this purpose.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a quantitative determination of the enantiomeric excess. unibas.it This is particularly important in pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly. For a newly synthesized chiral derivative, comparing its CD spectrum to that of a known standard or using it for quality control in asymmetric synthesis would be a key application.

Role of 3 Bromo 4 Cyclopropylpyridine in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

A primary application of 3-bromo-4-cyclopropylpyridine is its role as a key precursor in the synthesis of complex organic molecules, particularly in the development of pharmaceutical compounds. The bromine atom on the pyridine (B92270) ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for creating biaryl structures.

This reactivity is demonstrated in the synthesis of potent inhibitors of the cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17) enzyme, which is a target in the treatment of prostate cancer. oulu.fi In these synthetic pathways, this compound is coupled with a substituted arylboronic acid or ester. This reaction selectively forms a new carbon-carbon bond between the pyridine ring and the aryl system, incorporating the 4-cyclopropylpyridine (B1598168) moiety into the final complex structure. oulu.fi The presence of this specific fragment is often critical for the biological activity of the resulting inhibitor.

The synthesis of this compound itself has been documented as an intermediate step, highlighting its importance as a building block that is not always commercially available and may need to be prepared specifically for a multi-step synthesis. oulu.fi

Table 1: Example of Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Moiety | Reference |

|---|

Applications in the Synthesis of Agrochemical Intermediates

The 4-cyclopropylpyridine structural motif is a component found in modern agrochemicals. While direct synthetic routes employing this compound are not extensively detailed in publicly available literature, its utility as an intermediate can be inferred from established synthetic strategies for related compounds. The synthesis of novel pyridine-based agrochemicals often relies on the introduction of specific substituents onto the pyridine core to modulate biological activity and physical properties.

For instance, the synthesis of the fungicide and insecticide cybenzoxasulfyl involves the construction of a 4-cyclopropylpicolinic acid derivative. One of the key steps in a reported synthetic route to this class of molecules is a Suzuki coupling reaction between an iodinated pyridine precursor and cyclopropylboronic acid. oulu.fi This highlights the importance of coupling a cyclopropyl (B3062369) group to a halogenated pyridine ring in the agrochemical context. Therefore, this compound represents a strategically valuable, pre-functionalized starting material for accessing similar agrochemical intermediates, potentially streamlining the synthetic process by providing the cyclopropylpyridine core in a single, ready-to-use building block.

Conclusion and Future Research Directions

Summary of Key Achievements in 3-Bromo-4-cyclopropylpyridine Chemistry

Research into this compound has led to significant accomplishments, primarily in establishing its synthesis and recognizing its value as a synthetic intermediate. The compound's structural arrangement, with the electron-withdrawing bromine atom at the 3-position and the sterically influential cyclopropyl (B3062369) group at the 4-position, makes it a valuable building block.

Key achievements include:

Development of Synthetic Routes: Several methods for the synthesis of this compound have been established. One notable pathway involves the palladium-catalyzed reaction of 3-bromo-4-vinylpyridine (B6616180) with diazomethane (B1218177). Another general approach involves the bromination of a 4-cyclopropylpyridine (B1598168) precursor. These methods have made the compound accessible for further study and application.

Utilization in Cross-Coupling Reactions: A major achievement lies in its use as a substrate in various cross-coupling reactions. Like other aryl bromides, the bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. wikipedia.org This reactivity allows for the introduction of a wide array of functional groups, leading to diverse molecular architectures.

Role as a Pharmaceutical and Agrochemical Intermediate: The pyridine (B92270) scaffold is a common motif in bioactive molecules. google.com The synthesis of this compound and its derivatives provides a pathway to novel compounds for evaluation in pharmaceutical and agrochemical research. google.comcymitquimica.com

A summary of established synthetic strategies is presented below.

| Starting Material | Reagents | Product | Reference |

| 3-bromo-4-vinylpyridine | Diazomethane, Palladium acetate (B1210297), Ether | This compound | |

| 4-cyclopropylpyridine derivatives | N-bromosuccinimide (NBS) | This compound | |

| 2-amino-5-cyclopropylpyridine | Amyl nitrite (B80452), Copper(II) bromide, Dibromomethane | This compound |

Identification of Unexplored Reactivity and Synthetic Opportunities

Despite progress, the full reactive potential of this compound remains largely untapped. The interplay between the electronic effects of the bromine and the unique steric and electronic properties of the cyclopropyl group suggests numerous avenues for exploration.

Diversification of Cross-Coupling Reactions: While its utility in cross-coupling is recognized, a systematic exploration of different reaction types is needed. Expanding the scope to include Heck, Sonogashira, Buchwald-Hartwig amination, and C-H activation reactions could yield a vast library of novel derivatives. wikipedia.orgnih.gov The strain energy of the cyclopropyl group might also open up unique reaction pathways not observed in less strained analogues.

Functionalization of the Pyridine Ring: Research could focus on reactions at other positions of the pyridine ring. For instance, exploring electrophilic substitution, though challenging due to the deactivating effect of the bromine atom, could lead to poly-substituted pyridines. The synthesis of related structures like 3-Bromo-4-cyclopropyl-5-fluoropyridine demonstrates that further functionalization is possible. nih.gov

Reactions Involving the Cyclopropyl Group: The cyclopropyl ring itself can participate in chemical transformations, such as ring-opening reactions under specific catalytic conditions. Investigating this reactivity could provide access to different classes of aliphatic-substituted pyridines.

Advancements in Sustainable and Efficient Synthesis Protocols

Future research should prioritize the development of more sustainable and efficient methods for synthesizing this compound.

Green Chemistry Approaches: Current methods can involve hazardous reagents like diazomethane or solvents such as dibromomethane. Developing protocols that use greener solvents, reduce waste, and avoid toxic materials is crucial for industrial applicability.

Catalytic and One-Pot Syntheses: Designing catalytic routes, for example, using a direct C-H cyclopropylation of a 3-bromopyridine (B30812) precursor, could significantly improve atom economy and process efficiency. One-pot procedures that combine multiple synthetic steps without isolating intermediates would also represent a major advance.

Flow Chemistry: Implementing flow chemistry processes for the synthesis could offer benefits such as improved safety (especially when handling hazardous intermediates), better reaction control, and easier scalability compared to traditional batch methods.

Potential for Further Theoretical and Computational Insights

Computational chemistry offers powerful tools to deepen the understanding of this compound's properties and reactivity.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to map the molecule's electrostatic potential, identifying electrophilic and nucleophilic sites and predicting the regioselectivity of various reactions. This can guide experimental design and catalyst selection for cross-coupling reactions.

Conformational Analysis: Theoretical studies can elucidate the conformational preferences of the cyclopropyl group relative to the pyridine ring. This information is critical as the conformation can significantly influence steric hindrance and, consequently, reactivity. Studies on the related 4-cyclopropylpyridine have shown it exists as a mixture of conformers, a phenomenon that likely also applies here. researchgate.net

Mechanism Elucidation: Computational modeling can be used to investigate the reaction mechanisms and transition states for its key transformations. This insight is invaluable for optimizing reaction conditions and designing more effective catalysts.

Broader Impact on Synthetic Methodology and Chemical Innovation

The exploration of this compound chemistry is poised to have a wider impact beyond the molecule itself.

Contribution to Synthetic Toolbox: Methodologies developed for the selective functionalization of this compound can be adapted for other complex, substituted heterocycles, thereby expanding the general toolbox available to synthetic chemists.

Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the unique combination of a halogen bond donor (bromine) and a rigid, lipophilic cyclopropyl group makes this compound a valuable scaffold for probing SAR. Its derivatives can be used to fine-tune the steric and electronic properties of potential drug candidates. cymitquimica.comcymitquimica.com

Innovation in Heterocyclic Chemistry: As a versatile building block, this compound facilitates the creation of novel and complex heterocyclic structures. ambeed.com This contributes to the ongoing innovation in the synthesis of compounds with potential applications in materials science, catalysis, and pharmaceuticals.

Q & A

Basic: What are the primary synthetic routes for 3-Bromo-4-cyclopropylpyridine, and how can purity be optimized?

Answer:

this compound is typically synthesized via bromination of a pyridine precursor followed by cyclopropyl group introduction . For example, bromination of 4-cyclopropylpyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is common . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between bromopyridine intermediates and cyclopropane-containing boronic esters can achieve regioselective functionalization .

Purity optimization requires rigorous post-synthesis purification:

- Chromatography : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient).

- Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures.

- Analytical validation : Confirm purity (>95%) via GC or HPLC (as in for analogous bromopyridines) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for bromine (deshielding effect) and cyclopropyl protons (characteristic δ 0.5–1.5 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental analysis : Validate C, H, N, Br percentages against theoretical values (e.g., lists F.W. 172.02 for a related compound) .

Basic: What safety precautions are essential when handling this compound?

Answer:

Based on analogous bromopyridines ( ):

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) . Avoid direct contact; wash skin immediately with soap/water .

- First aid : For eye exposure, rinse with water for 15+ minutes and seek medical help .

- Storage : Keep in airtight containers away from light and oxidizing agents.

Advanced: How can researchers address regioselectivity challenges in functionalizing this compound?

Answer:

Regioselectivity in further derivatization (e.g., nucleophilic substitution or cross-coupling) depends on:

- Steric effects : The cyclopropyl group at C4 directs reactions to C3 or C5 positions.

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) favor Suzuki couplings at the bromine site .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in electrophilic substitutions .

Validation : Monitor reaction progress via TLC and LC-MS. Compare results with computational predictions (DFT studies on charge distribution).

Advanced: What mechanistic insights are critical for optimizing bromine displacement reactions in this compound?

Answer:

Bromine displacement (e.g., SNAr, metal-catalyzed coupling) involves:

- Nucleophilic attack : Electron-withdrawing cyclopropyl groups activate the pyridine ring, enhancing reactivity at C3.

- Leaving group ability : Bromine’s moderate electronegativity allows smooth substitution under mild conditions.

Experimental design : - Use isotopic labeling (e.g., ⁸¹Br substitution) to track reaction pathways.

- Conduct kinetic studies (variable temperature NMR) to determine activation energy.

- Compare with analogous compounds (e.g., 3-Bromo-4-methylpyridine in ) to isolate steric/electronic effects .

Advanced: How can researchers resolve contradictions in reported reactivity data for brominated pyridines?

Answer:

Discrepancies often arise from:

- Impurity effects : Trace metals or moisture alter reaction outcomes. Pre-purify starting materials via distillation or chromatography.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr pathways, while non-polar solvents (toluene) favor radical mechanisms.

Data reconciliation : - Reproduce experiments under controlled conditions (e.g., anhydrous vs. ambient).

- Use control experiments (e.g., omitting catalyst) to identify key variables.

- Cross-reference with literature on structurally similar compounds (e.g., ’s bromopyridinones) .

Advanced: What strategies are effective for scaling up this compound synthesis without compromising yield?

Answer:

Scale-up considerations :

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic bromination steps.

- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce costs.

- Process optimization : Conduct DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry).

Case study : ’s 3-Bromo-4-methylpyridine synthesis achieved >98% purity at 5g scale using GC-monitored reactions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

Computational tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.